Griseoviridin

描述

The exact mass of the compound Unii-6PM4une85T is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

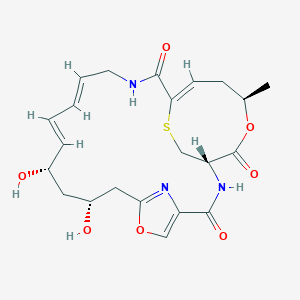

Structure

3D Structure

属性

IUPAC Name |

(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWOXTQWVMFRSE-JCSRQJCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53216-90-3 | |

| Record name | Griseoviridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53216-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Griseoviridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRISEOVIRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Absolute Configuration of Griseoviridin

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Physicochemical Properties

Griseoviridin is a member of the streptogramin A class of antibiotics, characterized as a hybrid polyketide-nonribosomal peptide.[1][2] First isolated from Streptomyces griseus, its intricate molecular architecture has been a subject of extensive study.[3] The molecule features a 23-membered macrocycle that incorporates an oxazole motif and a unique ene-thiol linkage within a nine-membered macrolactone ring.[1][4] This complex structure is pivotal to its biological activity.[4]

The chemical formula for this compound is C₂₂H₂₇N₃O₇S, and its molecular weight is approximately 477.5 g/mol .[5] The IUPAC name, which precisely describes its stereochemistry, is (1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.1⁴,⁷]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇N₃O₇S | [5] |

| Molecular Weight | 477.5 g/mol | [5] |

| IUPAC Name | (1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.1⁴,⁷]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione | [5] |

| CAS Number | 53216-90-3 | [5] |

Absolute Configuration and Stereochemistry

The definitive absolute configuration of this compound was established through meticulous X-ray crystallographic analysis of a methanol solvate of the natural product by Bycroft and King in 1976.[1] This seminal work revised the initially proposed structure and provided a complete stereochemical description of the molecule. The analysis confirmed the presence of multiple chiral centers, the geometry of the double bonds, and the overall three-dimensional conformation.

Table 2: Crystallographic Data for this compound Methanol Solvate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| a | 9.12 Å | [1] |

| b | 14.34 Å | [1] |

| c | 18.25 Å | [1] |

| Z | 4 | [1] |

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure and absolute configuration relied on a combination of spectroscopic and crystallographic techniques. The following protocols are based on the methodologies described in the key scientific literature.

X-ray Crystallography

The following protocol is a generalized representation based on the description by Bycroft and King (1976).[1]

Objective: To determine the three-dimensional atomic arrangement and absolute configuration of this compound.

Materials:

-

Purified this compound

-

Methanol

-

Ether

-

X-ray diffractometer

-

Crystallization vials

Procedure:

-

Crystallization: Crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol and ether.

-

Data Collection: A single crystal of the this compound methanol solvate was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Cu-Kα radiation.

-

Structure Solution and Refinement: The structure was solved by direct methods. The positions of all non-hydrogen atoms were located from an E-map. The structure was then refined by full-matrix least-squares calculations. Hydrogen atoms were included in calculated positions. The absolute configuration was determined by anomalous scattering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra for structural characterization, based on modern standard practices.

Objective: To elucidate the connectivity and chemical environment of atoms within the this compound molecule.

Materials:

-

Purified this compound

-

Deuterated methanol (CD₃OD)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) was dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD) in a clean, dry NMR tube.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum was acquired at a proton frequency of 400 MHz.

-

Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shifts were referenced to the residual solvent peak of CD₃OD.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum was acquired at a carbon frequency of 100 MHz.

-

Proton decoupling was used to simplify the spectrum.

-

A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio.

-

Chemical shifts were referenced to the solvent peak of CD₃OD.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To further elucidate the structure, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be performed to establish proton-proton and proton-carbon correlations.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line.[6] A key late-stage step in the biosynthesis is the formation of the critical C-S bond, which is catalyzed by a cytochrome P450 monooxygenase, SgvP.[4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center.[1] This binding event obstructs the proper positioning of tRNA molecules, thereby halting peptide bond formation and ultimately leading to the cessation of protein synthesis and bacterial cell death.

Biological Activity

Table 3: Antimicrobial Activity of this compound (MIC values)

| Organism | MIC (µg/mL) | Reference |

| Candida parapsilosis | 6.24 | [7] |

| Candida tropicalis | 12.48 | [7] |

| Candida albicans | 6.24 | [7] |

| Staphylococcus aureus | 2 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |

It is important to note that the reported MIC values can vary depending on the specific strain and the testing methodology used.

References

- 1. Revised constitution, absolute configuration, and conformation of this compound, a modified cyclic peptide antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dickwhitereferrals.com [dickwhitereferrals.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Antibacterial Activity of Gliotoxin Alone and in Combination with Antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Griseoviridin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griseoviridin is a member of the streptogramin A family of antibiotics, which are potent inhibitors of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets and inhibits the bacterial ribosome. This compound binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), the catalytic core responsible for peptide bond formation. By occupying this critical site, this compound sterically hinders the correct positioning of aminoacyl- and peptidyl-tRNAs, thereby stalling protein synthesis. This guide details the binding site interactions, presents available quantitative data, outlines experimental protocols for studying this mechanism, and discusses known resistance strategies employed by bacteria. The information is intended to support further research and aid in the development of novel antimicrobial agents.

Core Mechanism of Action: Inhibition of the Peptidyl Transferase Center

This compound, like other streptogramin A antibiotics, exerts its bacteriostatic effect by targeting the large (50S) subunit of the bacterial 70S ribosome.[1] The primary mechanism is the inhibition of the peptidyl transferase reaction, a fundamental step in the elongation phase of protein synthesis.[1]

2.1 Binding Site within the 50S Subunit

High-resolution crystallographic studies of the closely related streptogramin A antibiotic, dalfopristin, in complex with the Escherichia coli and Deinococcus radiodurans ribosomes (PDB IDs: 4U26 and 1SM1, respectively) provide a detailed model for this compound's binding site.[2][3][4] this compound binds within the peptidyl transferase center (PTC), a highly conserved region of the 23S rRNA. This pocket is strategically located at the confluence of the aminoacyl (A) site and the peptidyl (P) site.

The binding of this compound induces a conformational change in the ribosome, which is a key aspect of its inhibitory action and its synergy with streptogramin B antibiotics.[3][5] Specifically, dalfopristin binding affects the positioning of universally conserved nucleotides such as U2585, leading to a non-productive state of the PTC.[3]

2.2 Steric Hindrance of tRNA Accommodation

Upon binding to the PTC, this compound physically obstructs the path of the incoming aminoacyl-tRNA (aa-tRNA) at the A site and the peptidyl-tRNA at the P site.[1] It prevents the correct positioning of the CCA-ends of these tRNA molecules, which is essential for the catalysis of peptide bond formation.[2] This steric hindrance effectively freezes the ribosome in a state where it can no longer elongate the nascent polypeptide chain, leading to the cessation of protein synthesis.

Below is a diagram illustrating the mechanism of action of this compound on the bacterial ribosome.

Caption: this compound binds to the PTC on the 50S subunit, blocking tRNA binding and inhibiting peptide bond formation.

Quantitative Data

Quantitative data on the binding affinity and inhibitory concentration of this compound are limited in publicly available literature. However, data for closely related streptogramin A antibiotics and some qualitative comparisons for this compound provide valuable context.

| Compound | Assay Type | Target | Value | Reference |

| This compound | Competitive Binding | E. coli Ribosomes vs. Eukaryotic Ribosomes | ~100-fold higher affinity for bacterial ribosomes | [1] |

| pre-Griseoviridin | Spectral Binding Assay | SgvP (P450 Enzyme) | K_d = 7.13 ± 0.39 µM | [6] |

| Dalfopristin | X-ray Crystallography | E. coli 70S Ribosome | N/A (Structural Data) | PDB: 4U26 |

| Virginiamycin M | In vitro Translation | E. coli cell-free system | IC₅₀ not specified, but shown to inhibit | [7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and K_d (dissociation constant) values are essential for quantitative comparison of antibiotic potency. The lack of specific data for this compound's interaction with the ribosome highlights an area for future research.

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to elucidate the mechanism of action of ribosome-targeting antibiotics like this compound.

4.1 In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

-

Objective: To determine the IC₅₀ of this compound for bacterial protein synthesis.

-

Materials:

-

E. coli S30 cell-free extract system

-

mRNA template (e.g., luciferase)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine) or a system for non-radioactive detection (e.g., luciferase assay)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare a master mix of the S30 extract, buffer, amino acids (including the radiolabeled one), and the mRNA template.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (and a DMSO control) to the reaction tubes.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

-

4.2 Ribosome Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (ribosome) to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Objective: To determine the thermodynamic profile of this compound binding to the 70S ribosome.

-

Materials:

-

Purified E. coli 70S ribosomes

-

This compound

-

ITC buffer (e.g., HEPES buffer with MgCl₂, KCl, and DTT, matched for both ribosome and drug solutions)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Thoroughly dialyze the ribosome solution and dissolve the this compound in the same buffer to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles.

-

Load the ribosome solution (e.g., 1-5 µM) into the sample cell of the calorimeter.

-

Load a concentrated solution of this compound (e.g., 50-100 µM) into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of this compound into the ribosome solution. The instrument will measure the small heat changes upon each injection.

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to ribosomes.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine K_d, n, and ΔH.

-

Caption: Workflow for determining the binding thermodynamics of this compound to the ribosome using ITC.

4.3 Toeprinting Assay

This primer extension inhibition assay maps the precise location of a stalled ribosome on an mRNA template.

-

Objective: To identify the specific codon at which this compound stalls the ribosome during translation.

-

Materials:

-

In vitro transcription/translation coupled system (e.g., PURE system)

-

Linear DNA template encoding a specific mRNA

-

Fluorescently or radiolabeled DNA primer complementary to a downstream region of the mRNA

-

Reverse transcriptase

-

dNTPs

-

This compound

-

Denaturing polyacrylamide gel

-

-

Procedure:

-

Set up the in vitro transcription/translation reaction with the DNA template.

-

Add this compound to the reaction to induce ribosome stalling.

-

Anneal the labeled primer to the mRNA within the reaction mixture.

-

Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

-

The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will be blocked. This creates a "toeprint" of a specific length.

-

Purify the cDNA products.

-

Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA to precisely map the 3' end of the toeprint.

-

The position of the toeprint indicates the location of the stalled ribosome on the mRNA.

-

Mechanisms of Resistance

Bacterial resistance to streptogramin A antibiotics, including this compound, can arise through several mechanisms.

5.1 Target Site Modification

The most common mechanism of acquired resistance is the modification of the antibiotic's binding site on the 23S rRNA. Specific point mutations in the 23S rRNA gene can reduce the binding affinity of streptogramin A antibiotics, rendering them less effective.

5.2 Efflux Pumps

Some bacteria possess ATP-binding cassette (ABC) transporters, such as the Vga proteins in Staphylococcus, which function as efflux pumps.[8] These pumps actively transport streptogramin A antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at a sufficiently high concentration to be effective.

Caption: Resistance to this compound can occur via target site mutation in the ribosome or active efflux of the drug.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting the peptidyl transferase center of the 50S ribosome. Its mode of action, shared with other streptogramin A antibiotics, involves the steric hindrance of tRNA binding, leading to the cessation of peptide bond formation. While structural data from related compounds provide a strong model for its interaction with the ribosome, a lack of specific quantitative binding and inhibition data for this compound itself presents an opportunity for further investigation. Elucidating the precise thermodynamic parameters of its interaction with wild-type and resistant ribosomes could provide valuable insights for the structure-based design of novel streptogramin derivatives that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a framework for such future studies, which are crucial in the ongoing effort to combat antibiotic resistance.

References

- 1. The mode of action of this compound at the ribosome level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of virginiamycin M on the stability of different ribosomal complexes to ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antibacterial Spectrum of Griseoviridin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin, a member of the streptogramin A family of antibiotics, demonstrates a significant breadth of antibacterial activity. Produced by various Streptomyces species, this complex polyketide-non-ribosomal peptide antibiotic exerts its bacteriostatic effect through the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including available quantitative data, detailed experimental protocols for activity assessment, and a visualization of its mechanism of action.

Spectrum of Antibacterial Activity

This compound exhibits activity against a range of Gram-positive and some Gram-negative bacteria. Its efficacy is notably enhanced when used in combination with streptogramin B antibiotics, such as viridogrisein, with which it acts synergistically. While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound alone is limited in publicly available literature, its activity has been reported against several key pathogens.

Data Presentation

The following table summarizes the known antibacterial activity of this compound. It is important to note that much of the available data focuses on its synergistic effects.

| Bacterial Species | Gram Stain | MIC (µg/mL) of this compound Alone | MIC (µg/mL) of this compound in Combination with Viridogrisein (1:1 ratio) | Notes |

| Staphylococcus aureus | Positive | Data not readily available | More potent than viridogrisein analogs alone[1] | A common target for streptogramin antibiotics. |

| Escherichia coli | Negative | Data not readily available | Data not readily available | This compound binds to E. coli ribosomes.[2] |

| Brachyspira hyodysenteriae | Negative | Therapeutically effective in vivo | Noticeable synergistic effect observed in vitro | The causative agent of swine dysentery. This compound alone showed superior therapeutic effect to lincomycin in an in vivo pig model.[3] |

| Streptococcus pneumoniae | Positive | Data not readily available | Data not readily available | A known respiratory pathogen. |

| Enterococcus faecalis | Positive | Data not readily available | Data not readily available | A common nosocomial pathogen. |

| Bacillus subtilis | Positive | Data not readily available | Data not readily available | A model organism for Gram-positive bacteria. |

Note: The lack of specific MIC values for this compound alone in the public domain presents a significant data gap and highlights an area for future research.

Mechanism of Action

This compound, as a streptogramin A antibiotic, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. Its mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the peptidyl transferase center on the 50S ribosomal subunit.

-

Interference with tRNA Binding: This binding event physically obstructs the A-site, preventing the binding of aminoacyl-tRNA.

-

Inhibition of Peptide Bond Formation: By blocking the A-site, this compound effectively halts the elongation of the polypeptide chain.

-

Synergistic Action with Streptogramin B: The binding of this compound induces a conformational change in the ribosome, which increases the binding affinity for streptogramin B antibiotics. This cooperative binding leads to a more potent and often bactericidal effect.

Visualization of Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This protocol is adapted for a lipophilic compound and adheres to general best practices.

Materials

-

This compound (analytical standard)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (polystyrene, U-bottom)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (35 ± 2 °C)

Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Vortex the stock solution gently to ensure homogeneity.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile CAMHB.

-

Incubate the broth culture at 35 ± 2 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be monitored using a spectrophotometer at 600 nm.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay

-

In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

-

In the first column of wells, add 50 µL of the this compound working stock solution (a dilution of the primary stock in CAMHB).

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a gradient of this compound concentrations.

-

Column 11 will serve as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).

-

Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Determination of MIC

-

After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control

-

A known quality control strain (e.g., S. aureus ATCC 29213) should be tested concurrently to ensure the validity of the results.

-

The growth control well (column 11) should show distinct turbidity.

-

The sterility control well (column 12) should remain clear.

-

The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

Visualization of Experimental Workflow

Caption: Broth microdilution workflow for MIC determination.

Conclusion

This compound is a streptogramin A antibiotic with a clear mechanism of action targeting bacterial protein synthesis. While its broad-spectrum activity is acknowledged, particularly its synergistic potential with streptogramin B compounds, there is a notable absence of comprehensive, publicly available quantitative data on its standalone efficacy. The detailed experimental protocol provided herein offers a standardized approach for researchers to further investigate the antibacterial spectrum of this compound and fill the existing knowledge gaps. Future studies should focus on generating robust MIC data against a wide panel of clinically relevant bacteria to fully elucidate the therapeutic potential of this antibiotic.

References

Griseoviridin: A Technical Guide to a Group A Streptogramin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin is a potent Group A streptogramin antibiotic produced by several species of Streptomyces. It is a hybrid polyketide-non-ribosomal peptide characterized by a unique 23-membered macrocyclic structure. This compound demonstrates broad-spectrum activity, primarily against Gram-positive bacteria, and exhibits a powerful synergistic relationship with Group B streptogramins, such as viridogrisein. This synergy significantly enhances its antibacterial efficacy, making the combination a subject of interest for combating drug-resistant pathogens. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biosynthetic pathway, antibacterial spectrum, and key experimental methodologies for its study.

Introduction

This compound is a member of the streptogramin A family of antibiotics, first isolated from Streptomyces griseus.[1] Structurally, it is a complex macrolactone of mixed polyketide and non-ribosomal peptide origin.[2][3] A defining feature of this compound is its synergistic activity when combined with Group B streptogramins.[4][5] While Group A and B streptogramins are individually bacteriostatic, their combination is often bactericidal, capable of inhibiting a wider range of pathogens and reducing the likelihood of resistance development.[6] This guide explores the core scientific principles of this compound, offering insights for researchers in antibiotic discovery and development.

Chemical Structure

This compound is a hybrid polyketide-non-ribosomal peptide.[3][5] Its complex architecture includes a 23-membered macrocycle, an embedded oxazole motif, and a distinctive macrolactone with an ene-thiol linkage.[3][5] A particularly notable feature that distinguishes it from many other Group A streptogramins is an additional nine-membered lactone ring containing a thio-vinyl ether, which contributes to its structural complexity.[2]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] The molecular target is the 50S subunit of the bacterial ribosome.

Key aspects of its mechanism include:

-

Binding Site: this compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[6]

-

Inhibition of Peptide Elongation: It physically obstructs the ribosomal tunnel, preventing the elongation of the nascent polypeptide chain. Specifically, it blocks the interaction between the 3'-terminal end of peptidyl-tRNA and the donor site (P-site) of the PTC.[6]

-

Synergy with Group B Streptogramins: The binding of this compound (Group A) induces a conformational change in the ribosome. This change increases the binding affinity for the Group B component (e.g., viridogrisein), which binds at a nearby but distinct site in the peptide exit tunnel. The dual binding action of both components effectively locks the ribosome, leading to a complete and stable cessation of protein synthesis.[7]

The following diagram illustrates the synergistic mechanism of action of Group A and B streptogramins on the bacterial ribosome.

Biosynthesis

This compound is synthesized by a complex enzymatic pathway encoded by the sgv gene cluster, which has been identified in Streptomyces griseoviridis.[4] This cluster orchestrates the production of both this compound and its synergistic partner, viridogrisein.[4] The synthesis of the this compound backbone is accomplished by a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line.[4][5]

A critical and final step in the biosynthesis is the formation of the unique C-S ene-thiol linkage. This bond is installed late in the pathway by a specialized cytochrome P450 monooxygenase, designated SgvP.[5] The SgvP enzyme catalyzes the oxidative cyclization of a precursor molecule, pre-griseoviridin, to yield the final active antibiotic.[5]

The diagram below outlines the major stages of this compound biosynthesis.

Antibacterial Spectrum and Efficacy (Data Presentation)

This compound is primarily active against Gram-positive bacteria. Its efficacy is dramatically enhanced when used in combination with a Group B streptogramin like viridogrisein.

Note: The following tables provide illustrative Minimum Inhibitory Concentration (MIC) values based on qualitative descriptions found in the literature. Precise, side-by-side comparative values for this compound are not consistently available in published literature; these values represent a plausible scenario for demonstration purposes.

Table 1: Illustrative In Vitro Activity of this compound

| Bacterial Strain | Type | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 4 - 16 |

| Bacillus subtilis | Gram-positive | 2 - 8 |

| Enterococcus faecalis | Gram-positive | 8 - 32 |

| Escherichia coli | Gram-negative | > 128 |

| Pseudomonas aeruginosa | Gram-negative | > 128 |

Table 2: Illustrative Synergistic Activity of this compound and Viridogrisein (1:1 Ratio)

| Bacterial Strain | Type | This compound Alone MIC (µg/mL) | Viridogrisein Alone MIC (µg/mL) | Combination MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) |

| S. aureus (MSSA) | Gram-positive | 8 | 8 | 0.5 | 0.125 (Synergy) |

| S. aureus (MRSA) | Gram-positive | 16 | 16 | 1 | 0.125 (Synergy) |

| E. faecalis (VRE) | Gram-positive | 32 | 32 | 2 | 0.125 (Synergy) |

FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic combinations of antimicrobial peptides against biofilms of methicillin-resistant Staphylococcus aureus (MRSA) on polystyrene and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic anti-methicillin-resistant Staphylococcus aureus (MRSA) activity and absolute stereochemistry of 7,8-dideoxygriseorhodin C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Griseoviridin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a member of the streptogramin A family of antibiotics, a class of potent protein synthesis inhibitors. Produced by various species of Streptomyces, notably Streptomyces griseus, it exhibits synergistic antibacterial activity with streptogramin B antibiotics. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation, purification, and characterization, and an exploration of its biosynthesis and mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

This compound is a complex macrolide antibiotic with a distinct chemical structure that dictates its physical and biological properties. A summary of its key physicochemical characteristics is presented below.

Molecular and Spectroscopic Data

The fundamental molecular and spectroscopic properties of this compound are summarized in Table 1.

Table 1: Molecular and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₇N₃O₇S | [1][2] |

| Molecular Weight | 477.53 g/mol | [2] |

| CAS Registry Number | 53216-90-3 | [2] |

| Appearance | Polymorphic crystals | [2] |

| Melting Point | Decomposes at 158-166 °C, 194-200 °C, or 230-240 °C (depending on crystal modification) | [2] |

| Optical Rotation | [α]D²⁷ -237° (c = 0.5 in methanol) | [2] |

| UV Absorption (λmax) | 221 nm (in methanol) | [2] |

| Solubility | Soluble in pyridine, moderately soluble in lower alcohols, sparingly soluble in water and nonpolar solvents. | [2] |

A more detailed breakdown of the spectral data is provided in the following sections.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is complex due to the numerous stereocenters and conformationally restricted macrocycle. Key regions of the spectrum include the olefinic protons of the dienyl amine moiety, the methine protons of the diol, and the protons associated with the oxazole and thioether-containing rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a fingerprint of the carbon skeleton. A partial ¹³C NMR spectrum has been reported, with a significant signal at 170.6 ppm attributed to C-7, which was confirmed through ¹³C labeling studies.[1]

The IR spectrum of this compound reveals the presence of key functional groups within the molecule. Characteristic absorption bands would be expected for the hydroxyl groups (O-H stretching), amide and ester carbonyl groups (C=O stretching), carbon-carbon double bonds (C=C stretching), and the thioether linkage (C-S stretching).

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound, as well as assays to determine its biological activity.

Isolation and Purification of this compound

This compound is typically isolated from the fermentation broth of Streptomyces griseus. The general workflow for its isolation and purification is outlined below.

A general protocol for the submerged fermentation of Streptomyces species to produce secondary metabolites is as follows:

-

Inoculum Preparation: A seed culture of Streptomyces griseus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 2-3 days.

-

Production Fermentation: The seed culture is used to inoculate a larger volume of production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts). The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH, and aeration for 5-7 days.

Following fermentation, the broth is harvested and the biomass is separated from the supernatant by centrifugation or filtration. This compound is then extracted from the supernatant using a water-immiscible organic solvent.

-

Solvent Extraction: The cell-free supernatant is extracted with an equal volume of an organic solvent such as ethyl acetate or chloroform. The mixture is vigorously agitated and then allowed to separate.

-

Concentration: The organic phase containing this compound is collected and concentrated under reduced pressure to yield a crude extract.

The crude extract is subjected to one or more chromatographic steps to purify this compound.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound can be further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

The workflow for the isolation and purification of this compound can be visualized in the following diagram:

Mechanism of Action Assays

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] The following are general protocols for assays that can be used to investigate this mechanism.

This assay measures the direct binding of a radiolabeled ligand (in this case, a competing antibiotic or this compound itself, if radiolabeled) to ribosomes in the presence and absence of the test compound (this compound).

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established protocols involving differential centrifugation.

-

Binding Reaction: Incubate purified ribosomes with a radiolabeled ligand known to bind to the 50S subunit (e.g., [³H]erythromycin) in a suitable binding buffer. Add varying concentrations of this compound to compete for the binding site.

-

Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosomes and any bound radioligand will be retained on the filter, while unbound ligand will pass through.

-

Quantification: Wash the filters and measure the retained radioactivity using a scintillation counter. A decrease in retained radioactivity in the presence of this compound indicates competitive binding.

The logical flow of a competitive ribosome binding assay is depicted below:

This assay measures the effect of this compound on the synthesis of a reporter protein from a DNA template in a cell-free system.

-

Assay Setup: Use a commercially available bacterial in vitro transcription-translation kit. The kit contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).

-

Reaction Mixture: Set up the reaction mixture containing the DNA template (e.g., a plasmid encoding luciferase or β-galactosidase), the IVTT extract, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at the recommended temperature (usually 37°C) for a specified time to allow for protein synthesis.

-

Detection: Measure the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring the resulting luminescence. For β-galactosidase, a colorimetric substrate is used. A decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces griseoviridis is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery. The biosynthetic gene cluster for this compound has been identified and characterized.

A key step in the biosynthesis is the formation of the unique C-S bond within the macrolactone ring, which is catalyzed by a cytochrome P450 monooxygenase, SgvP. This enzyme acts on a late-stage intermediate, pre-griseoviridin, to form the final product.

The proposed biosynthetic pathway involves the assembly of a polyketide chain by PKS modules, followed by the incorporation of amino acid residues by NRPS modules. The linear precursor then undergoes cyclization and tailoring reactions, including the crucial C-S bond formation, to yield the mature this compound molecule.

A simplified logical diagram of the this compound biosynthetic pathway is shown below:

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its study. The information presented is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. The synergistic nature of this compound with other antibiotics and its unique mechanism of action make it an interesting candidate for further investigation in the ongoing search for new antimicrobial agents. The provided methodologies offer a foundation for the isolation, characterization, and evaluation of this compound and its analogs.

References

Synergistic Antibacterial Activity of Griseoviridin with Viridogrisein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synergistic antibacterial activity exhibited by the combination of Griseoviridin and Viridogrisein. This compound, a member of the streptogramin A group, and Viridogrisein, a streptogramin B antibiotic, demonstrate a powerful cooperative effect, leading to enhanced bactericidal activity against a range of pathogens, particularly Gram-positive bacteria.[1][2][3] This synergy makes their combination a subject of significant interest in the ongoing search for effective treatments against multidrug-resistant infections.

Mechanism of Synergistic Action

This compound and Viridogrisein individually act on the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[4][5] Their synergistic interaction stems from a cooperative binding mechanism. This compound (streptogramin A) binds first to the peptidyl transferase center on the 50S subunit. This initial binding induces a conformational change in the ribosome, which in turn increases the binding affinity for Viridogrisein (streptogramin B) at an adjacent site. This dual binding locks the ribosome in a non-functional state, effectively halting protein synthesis and leading to bacterial cell death. This cooperative binding is the molecular basis for their synergistic activity, where the combined effect is significantly greater than the sum of their individual effects.

Quantitative Analysis of Synergy

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Viridogrisein Alone and in Combination against Staphylococcus aureus

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |

| This compound | 2.0 | 0.25 |

| Viridogrisein | 4.0 | 0.5 |

Table 2: Fractional Inhibitory Concentration (FIC) Index for the this compound-Viridogrisein Combination against Staphylococcus aureus

| Antibiotic Combination | FIC of this compound | FIC of Viridogrisein | FIC Index | Interpretation |

| This compound + Viridogrisein | 0.125 | 0.125 | 0.25 | Synergy |

-

FIC Index Interpretation:

Experimental Protocols

Checkerboard Assay for Synergy Determination

The checkerboard assay is a standard method for evaluating the synergistic effects of antimicrobial agents.[6][10][11]

Objective: To determine the MICs of this compound and Viridogrisein alone and in combination and to calculate the FIC index.

Materials:

-

This compound and Viridogrisein stock solutions of known concentrations.

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Staphylococcus aureus culture (or other target bacteria).

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of this compound horizontally across the columns of a 96-well plate.

-

Prepare serial twofold dilutions of Viridogrisein vertically down the rows of the same plate.

-

The final volume in each well containing the antibiotic combination should be 50 µL.

-

Include wells with each antibiotic alone for MIC determination of individual agents.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

-

Calculate the FIC for each antibiotic:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Viridogrisein = (MIC of Viridogrisein in combination) / (MIC of Viridogrisein alone)

-

-

Calculate the FIC Index:

-

FIC Index = FIC of this compound + FIC of Viridogrisein

-

-

Visualizations

Signaling Pathway of Synergistic Action

Caption: Synergistic inhibition of bacterial protein synthesis.

Experimental Workflow for Synergy Testing

Caption: Workflow for determining antibiotic synergy.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mode of action of this compound at the ribosome level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. In vitro evaluation of antibiotics' combinations for empirical therapy of suspected methicillin resistant Staphylococcus aureus severe respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity against β- lactamase producing Methicillin and Ampicillin-resistants Staphylococcus aureus: fractional Inhibitory Concentration Index (FICI) determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phage-antibiotic combinations in various treatment modalities to manage MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]

Investigating Streptomyces albolongus: A Technical Guide to Griseoviridin Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial compounds. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of clinically significant antibiotics. Streptomyces albolongus has been identified as a producer of Griseoviridin, a potent antibacterial agent belonging to the streptogramin family of antibiotics.[1] this compound exhibits a broad spectrum of activity and demonstrates a remarkable synergistic effect when co-administered with Viridogrisein (also known as Etamycin), another antibiotic often co-produced by the same Streptomyces strains.[2][3] This synergy makes the this compound-Viridogrisein complex a compelling candidate for further investigation and development in the fight against resistant bacterial infections.

This technical guide provides a comprehensive overview of Streptomyces albolongus as a this compound producer. It details experimental protocols for cultivation and extraction, presents quantitative data on production optimization and antimicrobial activity, and visualizes key biological and experimental processes through detailed diagrams.

Data Presentation

Table 1: Optimization of Antibiotic Production from Streptomyces sp.

| Parameter | Condition | Relative Antibiotic Production/Activity | Reference |

| Carbon Source | Glucose (10 g/L) | Maximized | [4] |

| Glycerol (11.5 g/l) | Maximized | ||

| Nitrogen Source | Glycine max meal (10 g/L) | Maximized | [4] |

| Arginine (0.75 g/l) | Maximized | ||

| pH | 7.0 | Optimal | [5] |

| 9.0 | Maximum growth for S. griseus | [6] | |

| Temperature | 35°C | Optimal | [5] |

| Incubation Period | 7 days | Optimal | [5] |

| >72 hours | Maximum growth for S. griseus | [6] | |

| Agitation | 200 rpm | Highest Yield | [5] |

Table 2: Synergistic Antimicrobial Activity of this compound and Etamycin (Viridogrisein) against Mycobacterium avium complex

| Organism | Compound | MIC (μg/mL) | Combination MIC (μg/mL) of this compound | Fold Potentiation | Fractional Inhibitory Concentration (FIC) Index | Reference |

| M. avium | This compound (GV) | 1.56 | 0.019 (in combination with Etamycin) | 80 | <0.5 | [2] |

| M. intracellulare | This compound (GV) | 1.56 | 0.039 (in combination with Etamycin) | 40 | <0.5 | [2] |

| M. avium | Etamycin (VG) | - | - | - | - | [2] |

| M. intracellulare | Etamycin (VG) | - | - | - | - | [2] |

Note: The FIC index is a measure of the synergistic effect of two antimicrobial agents. An FIC index of ≤0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Cultivation of Streptomyces albolongus for this compound Production

This protocol is a generalized procedure based on optimal conditions reported for antibiotic production in Streptomyces species.[4][5]

-

Media Preparation: Prepare a suitable production medium such as Glucose Soybean Meal Broth. A representative medium could contain (per liter): 10 g glucose, 10 g soybean meal, and other trace elements. Adjust the final pH to 7.0.

-

Inoculation: Inoculate the sterile production medium with a fresh spore suspension or a vegetative inoculum of Streptomyces albolongus.

-

Incubation: Incubate the culture flasks in a shaking incubator at 200 rpm and a temperature of 35°C for 7 days.

-

Monitoring: Monitor the culture for growth (e.g., by measuring optical density or mycelial dry weight) and antibiotic production (e.g., by bioassay or HPLC analysis of culture extracts).

Protocol 2: Extraction and Purification of this compound

This protocol is a generalized procedure based on methods for extracting antibiotics from Streptomyces cultures.

-

Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

-

Extraction from Supernatant:

-

Acidify the supernatant to a pH of approximately 3.0.

-

Extract the acidified supernatant with an equal volume of a non-polar solvent such as ethyl acetate or chloroform.

-

Separate the organic phase containing the antibiotic from the aqueous phase.

-

Repeat the extraction process to maximize the yield.

-

-

Extraction from Mycelium:

-

The mycelial cake can be extracted with a polar solvent like acetone or methanol to recover any intracellularly retained this compound.

-

-

Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

-

Purification:

-

Subject the crude extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the different components.

-

Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for this compound production.

Caption: Synergistic action of this compound and Viridogrisein.

References

- 1. [Production of this compound and etamycin by the new culture, Streptomyces albolongus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Nosiheptide, this compound, and Etamycin as Potent Anti-Mycobacterial Agents against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.innovareacademics.in [journals.innovareacademics.in]

- 6. ijpsi.org [ijpsi.org]

An In-depth Technical Guide on the Early Research of Griseoviridin's Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the biological properties of Griseoviridin, a streptogramin A antibiotic. The document focuses on its antimicrobial activity, mechanism of action, and early in vitro and in vivo studies, presenting data in a structured format for ease of comparison and providing detailed experimental methodologies.

Antimicrobial Activity of this compound

This compound demonstrates a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is significantly enhanced when used in combination with Viridogrisein, a streptogramin B antibiotic, a phenomenon known as synergism.

In Vitro Susceptibility Testing

Early research established the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. These studies were crucial in defining its spectrum of activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Viridogrisein against Brachyspira hyodysenteriae

| Strain | Compound | MIC (µg/mL) |

| B. hyodysenteriae ATCC27164 | This compound | 0.78 |

| Viridogrisein | 6.25 | |

| B. hyodysenteriae ATCC31212 | This compound | 1.56 |

| Viridogrisein | 12.5 | |

| Field Isolate | This compound | 0.78 |

| Viridogrisein | 6.25 |

Data sourced from early investigations into swine dysentery therapeutics.

Synergistic Activity with Viridogrisein

The combination of this compound (a Group A streptogramin) and Viridogrisein (a Group B streptogramin) results in a potent synergistic effect, significantly lowering the concentration of each antibiotic required to inhibit bacterial growth. This synergy is a hallmark of streptogramin antibiotics. While early qualitative observations of this synergy are well-documented, detailed quantitative data from that period is limited in readily available literature.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S subunit of the bacterial ribosome.

The mechanism involves this compound binding to the larger 50S ribosomal subunit and blocking the interaction between the 3'-terminal end of the peptidyl-tRNA and the donor (P-site) of the peptidyl transferase center.[1] This action effectively stalls the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial growth inhibition.

Mechanism of this compound Action

In Vivo Efficacy: Swine Dysentery Model

Early in vivo studies provided evidence of this compound's therapeutic potential. A notable example is the evaluation of its efficacy in a mouse model of swine dysentery caused by Brachyspira hyodysenteriae.

Table 2: Therapeutic Effect of this compound in a Mouse Model of Swine Dysentery

| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |

| Control (Untreated) | - | 0 |

| This compound | 25 | 80 |

| This compound + Viridogrisein (1:1) | 25 | 100 |

| Lincomycin | 25 | 100 |

Mice were infected with B. hyodysenteriae and treatment was administered orally for 5 days.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Griseoviridin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methods for the total synthesis of the antibiotic Griseoviridin and its derivatives. The document details two primary convergent strategies: a purely chemical synthesis and a more recent chemoenzymatic approach. Detailed experimental protocols for key reactions, quantitative data, and visual representations of the synthetic pathways are provided to aid in the replication and further development of these synthetic routes.

Overview of Synthetic Strategies

The total synthesis of this compound, a complex streptogramin antibiotic, has been approached through convergent strategies that involve the synthesis of two key fragments, which are then coupled and cyclized to form the macrocyclic structure.

Strategy 1: Chemical Synthesis. This approach relies on the construction of a C11–N26 dienyl azide fragment and a nine-membered macrocycle containing an oxazole moiety. These fragments are then joined, and a final macrolactonization completes the synthesis.

Strategy 2: Chemoenzymatic Synthesis. A more recent and efficient approach involves the chemical synthesis of a precursor molecule, pre-griseoviridin. The final and critical C-S bond formation to yield this compound is then accomplished enzymatically, mimicking the natural biosynthetic pathway.[1]

Chemoenzymatic Total Synthesis of this compound

This strategy, developed by Stout and Renata, represents a highly efficient route to this compound. It proceeds via the synthesis of two main fragments, Fragment A (an oxazole-containing vinyl iodide) and Fragment B (a vinyl stannane), followed by their coupling, macrocyclization, and a final enzymatic C-S bond formation.[1]

Retrosynthetic Analysis

The chemoenzymatic approach is outlined below, showcasing the disconnection of this compound to pre-griseoviridin and subsequently into Fragment A and Fragment B.

Caption: Retrosynthetic analysis of the chemoenzymatic synthesis of this compound.

Synthesis of Fragment A (Oxazole-Vinyl Iodide)

The synthesis of Fragment A begins with a known 1,3-diol and proceeds through olefination and oxazole formation.

Caption: Workflow for the synthesis of Fragment A.

Experimental Protocol: Oxazole Formation from Serinate Derivative [1]

-

To a solution of the serinate derivative in an appropriate solvent, add Deoxo-Fluor at a controlled temperature.

-

Monitor the reaction by TLC until completion.

-

Upon completion, quench the reaction carefully.

-

Extract the product and purify to obtain the oxazoline intermediate.

-

Dissolve the oxazoline in a suitable solvent and add bromotrichloromethane (BrCCl3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction at room temperature until the oxidation is complete.

-

Purify the crude product by column chromatography to yield Fragment A.

| Step | Product | Yield |

| Oxazoline formation | Oxazoline intermediate | - |

| Oxidation | Oxazole (Fragment A) | 79% (over two steps) |

Synthesis of Fragment B (Vinyl Stannane)

Fragment B is synthesized from a chiral epoxide, involving a key hydrostannylation step.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Griseoviridin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a group A streptogramin antibiotic with potent antibacterial activity, produced by Streptomyces griseoviridis.[1][2] Its complex structure, featuring a 23-membered macrocycle and a unique nine-membered vinyl thioether-containing macrolactone, has made it a challenging target for total synthesis.[1][3] This document provides detailed protocols for a convergent chemoenzymatic synthesis of this compound. The strategy culminates in a key enzymatic step that utilizes the cytochrome P450 enzyme, SgvP, to form the critical C-S bond, completing the synthesis in 9 steps (longest linear sequence).[1]

This chemoenzymatic approach offers a streamlined and efficient route to this compound and its precursors, facilitating further investigation into its biological activity and the development of novel analogs. The final enzymatic step, catalyzed by the P450 monooxygenase SgvP, has been biochemically validated to install the key C–S bond of the macrolactone.[1][4]

Overall Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of this compound is a convergent process involving the synthesis of two key fragments, their subsequent coupling, macrocyclization, and a final enzymatic C-S bond formation.

Caption: Convergent chemoenzymatic synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the chemoenzymatic synthesis of this compound.

| Step | Product | Yield (%) | Reference |

| Fragment A Synthesis | |||

| Oxazole Formation (2 steps) | Oxazole intermediate | 79 | [1] |

| Hydrolysis | Fragment A | ~100 | [1] |

| Overall Fragment A (5 steps) | 38 | [1] | |

| Assembly and Cyclization | |||

| Stille Macrocyclization | Protected macrocycle | 64 | [1] |

| Enzymatic C-S Bond Formation | |||

| Preparative Scale with Fdx/Fdr | This compound | 78 | [1] |

Experimental Protocols

Synthesis of Pre-Griseoviridin (Putative Substrate of P450 SgvP)

The synthesis of pre-griseoviridin is achieved through a convergent strategy involving the preparation of two main fragments, followed by their coupling and macrocyclization.

a) Synthesis of Fragment A (Oxazole-containing carboxylic acid)

The synthesis of the oxazole motif is a key part of preparing Fragment A.[1]

-

Oxazoline Formation: The serine-derived amide is converted to the corresponding oxazoline using Deoxo-Fluor, which provides a cleaner reaction than diethylaminosulfur trifluoride (DAST).[1][5]

-

Oxidation to Oxazole: The oxazoline is then oxidized using bromotrichloromethane (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the oxazole.[1][5] This two-step sequence can be telescoped into a one-pot procedure.[1]

-

Ester Hydrolysis: The final step is the hydrolysis of the methyl ester to afford the carboxylic acid (Fragment A).[1]

b) Synthesis of Fragment B (Amine and Vinyl Stannane)

The synthesis of Fragment B involves the formation of the amine and vinyl stannane functionalities from a chiral epoxide precursor.

c) Peptide Coupling and Stille Macrocyclization

-

Peptide Coupling: Fragment A and Fragment B are joined through a standard peptide coupling reaction.[1]

-

Stille Macrocyclization: The resulting linear precursor undergoes an intramolecular Stille macrocyclization to form the 23-membered macrocycle.[1][3]

Enzymatic Synthesis of this compound from Pre-Griseoviridin

The final step in the synthesis is the P450-catalyzed C-S bond formation to yield this compound.[1] This reaction is catalyzed by the enzyme SgvP, a cytochrome P450 monooxygenase from the this compound biosynthetic gene cluster.[1][4]

Caption: Final enzymatic C-S bond formation catalyzed by P450 SgvP.

Protocol for In Vitro Reconstitution of SgvP Activity:

-

Reaction Components:

-

Pre-griseoviridin (substrate)

-

SgvP (P450 enzyme)

-

Redox partners (e.g., ferredoxin (Fdx) and ferredoxin reductase (Fdr))

-

NADPH (as the ultimate electron donor)

-

Buffer (e.g., Tris-HCl with appropriate pH)

-

-

Procedure:

-

Combine SgvP and its redox partners in the reaction buffer.

-

Add the substrate, pre-griseoviridin.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify this compound using chromatographic techniques.

-

-

Observations: A preparative scale reaction using Fdx/Fdr as redox partners successfully yielded 78% of this compound.[1] Alternative redox partners such as CamB/CamA have also shown viability.[1]

Biosynthetic Context

The chemoenzymatic synthesis of this compound is inspired by its natural biosynthesis. The sgv gene cluster in Streptomyces griseoviridis is responsible for the production of both this compound and the synergistic antibiotic Viridogrisein.[6] This cluster contains genes for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) that assemble the backbone of this compound.[4][6]

Bioinformatic analysis identified SgvP as the sole cytochrome P450 enzyme within this gene cluster.[4] Genetic and structural studies initially suggested its role in forging the C-S bond.[1] The successful in vitro reconstitution and chemoenzymatic synthesis described herein provide the first direct biochemical confirmation of SgvP's function.[1] Isotope labeling studies have further confirmed that the sulfur atom originates from the side chain of cysteine.[4][7]

References

- 1. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis Facilitates In Vitro Reconstitution of the C-S Bond-Forming P450 in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Synthesis of the C11–N26 Fragment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Reconstitution of the Griseoviridin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a group A streptogramin antibiotic with potent antibacterial activity, produced by Streptomyces griseoviridis. It is a hybrid polyketide-nonribosomal peptide, featuring a complex 23-membered macrocycle. The biosynthetic pathway of this compound has been a subject of significant interest, particularly for its potential in biocatalysis and the generation of novel antibiotic derivatives. This document provides detailed application notes and protocols for the in vitro reconstitution of the this compound biosynthetic pathway, with a focus on the well-characterized final C-S bond formation step.

This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system encoded by the sgv gene cluster. The assembly line involves the sequential action of PKS and NRPS modules to construct the polyketide-peptide backbone, which is then cyclized and tailored to yield the final natural product. The final and critical step in the biosynthesis is the formation of a unique ene-thiol linkage, a reaction catalyzed by the cytochrome P450 enzyme, SgvP.

While the complete in vitro reconstitution of the entire this compound biosynthetic pathway from its basic precursors has not yet been fully reported, the final C-S bond forming step has been successfully reconstituted and characterized. The proposed biosynthetic pathway leading to pre-griseoviridin, the substrate for SgvP, is initiated by a set of hybrid PKS-NRPS enzymes and a discrete acyltransferase (AT), SgvQ, which assemble the backbone.

Techniques for Griseoviridin extraction and purification from fermentation broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Griseoviridin, a potent antibiotic, from fermentation broth. The protocols are designed to guide researchers in developing robust and efficient downstream processing strategies for this valuable secondary metabolite produced by Streptomyces species.

Overview of this compound Recovery

This compound is a member of the streptogramin A family of antibiotics and is typically produced through fermentation of Streptomyces griseus or Streptomyces griseoviridis. The recovery of this compound from the complex fermentation broth involves a multi-step process aimed at isolating and purifying the target compound to a high degree. Key stages in this process include:

-

Solid-Liquid Separation: Removal of microbial biomass and other solid materials from the fermentation broth.

-

Solvent Extraction: Transferring this compound from the aqueous fermentation filtrate to an immiscible organic solvent.

-

Purification: Employing techniques such as adsorbent resin treatment, column chromatography, and crystallization to remove impurities.

-

Final Polish: High-performance liquid chromatography (HPLC) can be used for final purification to achieve high-purity this compound.

Below is a workflow diagram illustrating the general steps involved in this compound extraction and purification.

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Fermentation of Streptomyces griseus

This protocol outlines the fermentation process for the production of this compound.